molecular formula C10H10Cl3NO3S B5115641 3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine

3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine

Cat. No.: B5115641
M. Wt: 330.6 g/mol
InChI Key: VRNXVKPBARVWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is a chemical compound that features a unique structure combining a benzenesulfonyl group, a trichloromethyl group, and an oxazolidine ring

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3S/c11-10(12,13)9-14(6-7-17-9)18(15,16)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNXVKPBARVWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine typically involves the reaction of benzenesulfonyl chloride with trichloromethyl oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different substituted oxazolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted oxazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The trichloromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzenesulfonyl Chloride: This compound has a trifluoromethyl group instead of a trichloromethyl group, which can affect its reactivity and applications.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride: The presence of a bromine atom introduces additional reactivity, making it useful for different synthetic applications.

Uniqueness

3-(Benzenesulfonyl)-2-(trichloromethyl)-1,3-oxazolidine is unique due to its combination of functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and pharmaceutical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.